Molecular Weight Reduction via Terminal Olefin vs. Saturated Decyl Homolog
Compared with its direct saturated analog, [2-[(1-methoxydecyl)oxy]ethyl]benzene (CAS 93894-22-5, molecular formula C19H32O2), the target compound (C19H30O2) has exactly two fewer hydrogen atoms due to the terminal unsaturation, yielding a molecular weight 2.016 Da lower . While the absolute mass difference is modest (0.69%), this reduction directly affects vapor pressure and GC retention behavior—parameters critical in fragrance and semiochemical applications where volatility governs headspace performance.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 290.44 g/mol |
| Comparator Or Baseline | [2-[(1-methoxydecyl)oxy]ethyl]benzene (CAS 93894-22-5): 292.46 g/mol |
| Quantified Difference | -2.02 g/mol (-0.69%) |
| Conditions | Calculated from molecular formula; target: C19H30O2; comparator: C19H32O2 |
Why This Matters
Even sub-1% molecular weight differences can shift GC retention indices enough to alter fragrance elution profiles, making the unsaturated compound distinguishable in analytical QC and sensory performance.
